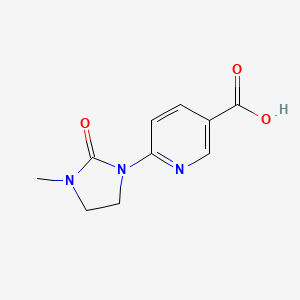![molecular formula C13H20ClNO2 B1472890 4-[(2-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride CAS No. 1803592-30-4](/img/structure/B1472890.png)
4-[(2-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride
Overview
Description
4-[(2-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride is a useful research compound. Its molecular formula is C13H20ClNO2 and its molecular weight is 257.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Potential
Antioxidant and Antimicrobial Activities : A study highlighted the synthesis of novel oxime esters derived from a piperidin-4-one scaffold, demonstrating significant antioxidant and antimicrobial activities. These compounds, characterized by various spectroscopic techniques, showed promising efficacy in biological assays, with specific analogs exhibiting strong antioxidant, antibacterial, and antifungal activities (Harini et al., 2014).
Analgesic, Local Anesthetic, and Antifungal Activities : Another research synthesized derivatives of 2,6-diaryl-3-methyl-4-piperidones and evaluated their biological properties. The study found that certain compounds displayed high analgesic and local anesthetic activities, while others showed potent antifungal activity against specific strains (Rameshkumar et al., 2003).
Antibacterial and Antioxidant Properties : Research on the synthesis of new 1-(4-substituted-phenyl)-1-alkyl(aryl)-2-phenyl-3-piperidinopropan-1-ols revealed moderate antibacterial activity for some hydrochlorides. Additionally, a subset of these compounds exhibited high antioxidant activity, highlighting their potential for further biological applications (Гаспарян et al., 2011).
Anti-Leukemia Activity : The synthesis and evaluation of 1-phenethyl-4-hydroxy-4-substituted piperidinium hydrochlorides demonstrated some potential bioactivity against leukemia, indicating the therapeutic potential of such compounds in cancer treatment (Yang et al., 2009).
Molecular Design and Evaluation
Selective Estrogen Receptor Modulators (SERMs) : Efforts to develop novel SERMs led to the design of chiral and racemic piperidin-4-ols. Despite moderate activity in estrogen-responsive breast cancer cells, these studies are crucial for understanding molecular interactions and developing more potent therapeutics (Yadav et al., 2011).
Dopamine D4 Receptor Antagonist for PET : A study involving the synthesis and in vivo evaluation of a putative Dopamine D4 receptor antagonist for positron emission tomography (PET) showcases the application of these compounds in neuroimaging and the study of neurological disorders (Matarrese et al., 2000).
Properties
IUPAC Name |
4-[(2-methoxyphenyl)methyl]piperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-16-12-5-3-2-4-11(12)10-13(15)6-8-14-9-7-13;/h2-5,14-15H,6-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVGGORMAQFYHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2(CCNCC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


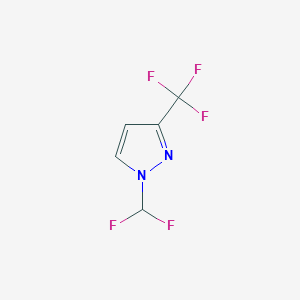
![8-(Pyridin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1472809.png)
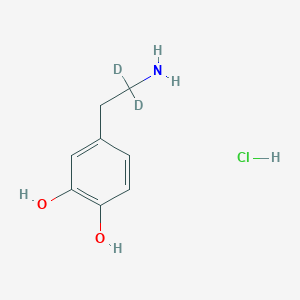
![8-(Pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472812.png)
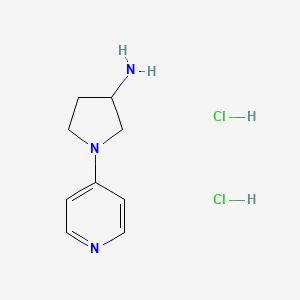
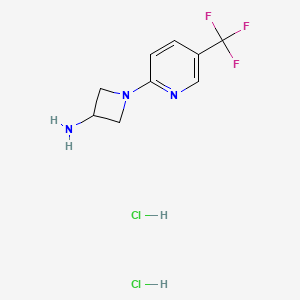
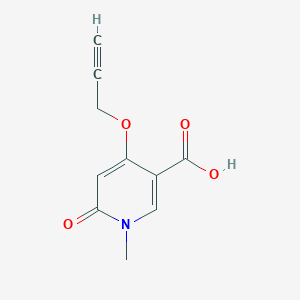
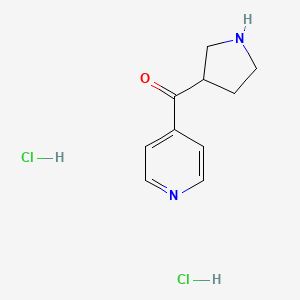
![8-(Pyridin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472822.png)
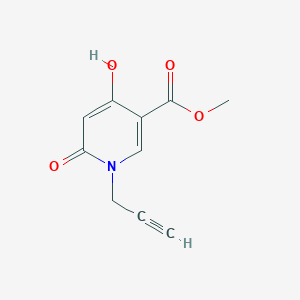

![2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1472827.png)
![(3S,7R,8aS)-7-hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1472829.png)
